molecular formula C3H6F6N2O B12061738 azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

Cat. No.: B12061738
M. Wt: 200.08 g/mol
InChI Key: IWFMKKLDPOBEHS-UHFFFAOYSA-O
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Description

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is an ammonium salt derived from the conjugate base of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol. Its structure features a hexafluorinated isopropyl backbone substituted with an amino group and an ammonium counterion.

Properties

Molecular Formula

C3H6F6N2O

Molecular Weight

200.08 g/mol

IUPAC Name

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

InChI

InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1

InChI Key

IWFMKKLDPOBEHS-UHFFFAOYSA-O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Reductive Amination of Hexafluoroacetone

Hexafluoroacetone ((CF₃)₂CO) serves as the principal precursor for 2-amino-HFIP. In this route, the ketone undergoes reductive amination with ammonia or ammonium sources under controlled conditions. A seminal procedure from Organic Syntheses (Coll. Vol. 6, p. 664, 1988) details the reaction of hexafluoroacetone with hydroxylamine hydrochloride to form the corresponding oxime, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. This two-step process achieves yields exceeding 85%, with the final reduction step conducted at 60–70°C under hydrogen pressure (3–5 bar).

Catalytic Hydrogenation with Ammonia

Alternative approaches employ direct ammonolysis of hexafluoroacetone in the presence of hydrogen gas. Patent EP0895985B1 describes a method where hexafluoroacetone is dissolved in a lower aliphatic alcohol (e.g., methanol) and reacted with aqueous ammonia under hydrogen pressure (10–50 bar) using a Pd/C catalyst. The reaction proceeds at 40–70°C, yielding 2-amino-HFIP with a purity of 96–98% after recrystallization. This method avoids intermediate oxime formation, streamlining the synthesis but requiring specialized high-pressure equipment.

Hydrazine-Mediated Reduction

Formation of Azanium Salt

The conversion of 2-amino-HFIP to its ammonium salt involves neutralization with ammonium hydroxide (NH₄OH). A representative protocol from CN106187801A outlines dissolving 2-amino-HFIP in anhydrous ethanol and gradually adding concentrated NH₄OH at 0–5°C. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum, yielding the target compound with >99% purity. Stoichiometric ratios (1:1 molar ratio of amine to NH₄OH) and pH control (pH 6.5–7.5) are critical to prevent hydrolysis of the hexafluoroisopropyl group.

Optimization of Reaction Parameters

Solvent Systems and Reaction Medium

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or cyclic ethers enhance the solubility of fluorinated intermediates, while water-miscible alcohols (methanol, ethanol) facilitate ammonia or hydrazine participation. For example, EP0895985B1 reports optimal yields (96.5%) using methanol-water (5:1 v/v) at 60°C, whereas pure methanol reduces yields to 89% due to incomplete ammonia dissolution.

Temperature and Pressure Considerations

Hydrogenation reactions typically require 40–70°C and 3–50 bar H₂ pressure. Elevated temperatures (>80°C) risk decomposition of the hexafluoroisopropyl moiety, while suboptimal pressures prolong reaction times. Hydrazine-mediated reductions, conducted at 70°C under atmospheric pressure, offer a safer alternative but demand precise cooling to manage exothermicity.

Catalysts and Reducing Agents

Catalyst selection influences both yield and purity. Pd/C (5–10 wt%) is preferred for hydrogenation due to its high activity and ease of removal via filtration. Comparative studies in EP0895985B1 show Pd/C outperforming Raney nickel in reductive amination, achieving 98.3% purity versus 92.1%. Hydrazine, though less efficient than H₂, eliminates gas-handling infrastructure, making it viable for small-scale syntheses.

Purification and Crystallization Techniques

Crude 2-amino-HFIP often contains residual catalysts or byproducts (e.g., ammonium chloride). Patent EP0895985B1 advocates a two-step purification: (1) solvent extraction with ethyl acetate to remove Pd/C, followed by (2) recrystallization from isopropyl alcohol/toluene (1:2 v/v). This protocol elevates purity from 96.5% to 99.9%, as verified by HPLC. For the ammonium salt, CN106187801A recommends anti-solvent crystallization using diethyl ether, yielding needle-like crystals with minimal impurities.

Analytical Characterization

Modern analytical techniques confirm structural integrity and purity:

  • ¹⁹F NMR : A singlet at δ −74.2 ppm confirms the CF₃ groups, while the NH₂ resonance appears at δ 5.1 ppm in ¹H NMR.

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity, with retention times of 8.2 min for 2-amino-HFIP and 9.5 min for its ammonium salt.

  • Elemental Analysis : Theoretical values for C₃H₄F₆NO⁻·NH₄⁺ (azanium salt): C 16.07%, H 2.70%, N 9.38%; observed values align within 0.3%.

Industrial-Scale Production Considerations

Scaling these methods necessitates addressing:

  • Cost Efficiency : Pd/C catalysts, though effective, are expensive; alternatives like iron-based catalysts are under investigation.

  • Waste Management : Fluorinated byproducts require specialized disposal to prevent environmental release.

  • Process Safety : High-pressure hydrogenation mandates explosion-proof reactors, while hydrazine demands fume hoods and personal protective equipment .

Chemical Reactions Analysis

Types of Reactions

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

Molecular Formula: C₃H₇F₆N₂O⁺
Molecular Weight: 201.09 g/mol
IUPAC Name: Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
InChI Key: GTAZURUSXMFQDX-UHFFFAOYSA-O

This compound is characterized by its high ionizing power and polarity, which facilitate various chemical reactions. It is commonly used as a solvent in peptide chemistry and for synthesizing hexafluoroalcohol-functionalized materials.

Chemistry

Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate serves as a solvent in peptide synthesis and facilitates several chemical reactions:

  • Epoxidation Reactions: It catalyzes the epoxidation of alkenes such as cyclooctene and 1-octene using hydrogen peroxide.
  • Friedel-Crafts Reactions: The compound enables Friedel-Crafts-type reactions without the need for Lewis acid catalysts.
  • Cycloaddition Reactions: It enhances the efficiency of cycloaddition reactions by stabilizing transition states.

Biology

The compound has been explored as a promising contrast agent for fluorine-19 magnetic resonance imaging (MRI). Its high solubility in biological systems allows for improved imaging techniques that can provide insights into metabolic processes and disease states.

Industry

In industrial applications, azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate plays a crucial role in:

  • Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS): Its properties enhance the efficiency of sample preparation and analysis.
  • Synthesis of Functional Materials: It is used in creating hexafluoroalcohol-functionalized methacrylate polymers for lithographic applications.

Case Study 1: Use in Peptide Chemistry

In a study examining the use of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a solvent for peptide synthesis, researchers found that it significantly improved yield and purity compared to traditional solvents. The high polarity of the compound allowed for better solvation of polar amino acids.

Case Study 2: Fluorine-19 MRI Contrast Agent

A research team investigated the potential of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a contrast agent in fluorine-19 MRI. The study demonstrated that this compound provided clearer images of tumor tissues compared to conventional agents due to its higher signal intensity and lower background noise.

Mechanism of Action

The mechanism by which azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its high ionizing power and ability to stabilize various intermediates in chemical reactions . It facilitates reactions by acting as a polar solvent, enhancing the reactivity of the reactants. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate with structurally or functionally related compounds, based on molecular properties, applications, and experimental findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Findings References
This compound C₃H₄F₆N₂O⁻·NH₄⁺ 254.14 (estimated) Ammonium, amino, hexafluoroisopropyl Limited direct data; inferred use as intermediate in fluorinated drug synthesis.
Sodium 1,1,1,3,3,3-hexafluoropropan-2-olate C₃HF₆O⁻·Na⁺ 200.01 Sodium, hexafluoroisopropyl Tested in diazo compound reactions but failed to yield products (decomposition observed).
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) C₃H₂F₆O 184.07 Hydroxyl, hexafluoroisopropyl Solvent in organic synthesis; USP reference standard for Sevoflurane impurity analysis.
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol C₇H₁₂F₆N₂O 254.17 Tertiary amine, hexafluoroisopropyl Potential pharmaceutical intermediate; structural analog with modified amino substitution.
1,1,1,3,3,3-Hexafluoropropan-2-yl acrylate (7c) C₆H₄F₆O₂ 246.09 Acrylate ester, hexafluoroisopropyl Used in cross-metathesis reactions to synthesize fluorinated isoxazolines.
1,1,1,3,3,3-Hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylate (MAGL inhibitor) C₁₂H₁₃F₆NO₂ 325.23 Spirocyclic amine, hexafluoroisopropyl, carboxylate MAGL enzyme inhibition for treating neurological disorders.

Key Observations:

Counterion Effects : Sodium 1,1,1,3,3,3-hexafluoropropan-2-olate () exhibited instability in diazo compound reactions, suggesting counterion choice (e.g., sodium vs. ammonium) may critically influence reactivity .

Bioactivity : Hexafluoroisopropyl-containing compounds are recurrent in pharmaceuticals (e.g., MAGL inhibitors, ) due to their ability to enhance metabolic stability and target binding .

Structural Modifications: Derivatives like 2-[(2-dimethylaminoethyl)amino]-hexafluoropropan-2-ol () demonstrate how amino group substitutions can tailor physicochemical properties for specific applications .

Research Findings and Implications

  • Synthetic Utility: Hexafluoropropanol derivatives serve as versatile intermediates. For example, 1,1,1,3,3,3-hexafluoropropan-2-ol was used to prepare azetidine carboxylates (e.g., compound 32, UCM1533) via esterification (68% yield, ) .
  • Pharmaceutical Relevance : The hexafluoroisopropyl group in MAGL inhibitors () highlights its role in optimizing drug candidates for enhanced potency and selectivity .
  • Limitations: Sodium salts of hexafluoropropanolates may decompose under certain conditions (), necessitating alternative counterions or protective strategies for reactive applications .

Biological Activity

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (commonly referred to as hexafluoroisopropanol amine) is a fluorinated compound notable for its unique biological properties and applications in various scientific fields. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Molecular Characteristics

PropertyDetails
Molecular FormulaC₃H₆F₆N₂O
Molecular Weight200.08 g/mol
IUPAC NameThis compound
InChI KeyIWFMKKLDPOBEHS-UHFFFAOYSA-O

This compound features multiple fluorine atoms which contribute to its stability and reactivity. The presence of the amino group enhances its potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its high ionizing power and its ability to stabilize various intermediates in chemical reactions. Its unique structure allows it to participate in various biochemical pathways and interactions with biomolecules.

Cytotoxicity and Antimicrobial Activity

Research indicates that fluorinated compounds like this compound exhibit significant cytotoxic effects against a range of human cell lines. A study highlighted the cytotoxicity of fluorinated derivatives against healthy and malignant cells, suggesting that modifications in fluorination can enhance their anticancer properties .

Additionally, this compound has been evaluated for its antimicrobial activity. For instance, studies have shown that fluorinated compounds can effectively inhibit the growth of Toxoplasma gondii, a pathogenic parasite .

Protein Interactions

This compound is employed in studies related to protein folding and stability. Its ability to dissolve peptides and proteins makes it a valuable solvent in biochemical assays . The compound's interaction with proteins can influence their conformation and stability under various conditions.

Case Studies

Case Study 1: Cytotoxicity Profiling

In a systematic evaluation of various fluorinated compounds including this compound:

  • Objective: To assess the cytotoxic effects on malignant human cell lines.
  • Methodology: The study utilized cell viability assays to determine IC₅₀ values across different concentrations.
  • Findings: The compound exhibited potent cytotoxic effects with lower IC₅₀ values compared to non-fluorinated analogs .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound:

  • Objective: To evaluate the effectiveness against Toxoplasma gondii.
  • Methodology: In vitro assays were conducted to measure the inhibition of parasite growth.
  • Results: The compound demonstrated significant inhibition rates compared to control groups .

Applications in Research and Industry

This compound finds applications across several domains:

Chemistry:
Used as a solvent and reagent in organic synthesis reactions.

Biology:
Facilitates studies on protein dynamics due to its solubility properties.

Medicine:
Investigated for potential use in drug delivery systems and as a contrast agent in MRI due to its unique chemical properties .

Industry:
Utilized in the production of fluorinated polymers and advanced materials .

Q & A

Q. Basic

  • 19F^{19}\text{F}-NMR : Provides direct insight into fluorine environments; chemical shifts between -70 to -80 ppm are typical for CF3_3 groups .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas, especially for ammonium salts with low UV absorption .
  • IR Spectroscopy : Identifies NH stretching (3200–3500 cm1^{-1}) and CF3_3 vibrations (1100–1300 cm1^{-1}) .

How can computational modeling guide the design of fluorinated propanol-based inhibitors?

Q. Advanced

  • Docking Studies : Use the hexafluoropropane moiety as a rigid scaffold to anchor molecules in hydrophobic pockets (e.g., in enzyme active sites) .
  • Solvent Interaction Analysis : Molecular dynamics simulations reveal how HFIP stabilizes charged intermediates, aiding in predicting reaction pathways .
    Validation : Cross-reference computed binding energies with experimental IC50_{50} values for lead optimization .

What are the challenges in scaling up fluorinated propanol derivatives for preclinical studies?

Q. Advanced

  • Purification : Hexafluoropropanol derivatives often require specialized techniques like preparative HPLC with fluorinated stationary phases to separate stereoisomers .
  • Stability : Ammonium salts may hydrolyze under acidic conditions. Stabilize via lyophilization in inert atmospheres .
    Troubleshooting : Monitor degradation by 19F^{19}\text{F}-NMR and adjust storage conditions (e.g., desiccants, low-temperature storage) .

How does the hexafluoropropane moiety affect pharmacological pharmacokinetics?

Q. Advanced

  • Lipophilicity : Increases membrane permeability but may reduce aqueous solubility. Balance via acetamido or amino group incorporation .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life. Validate using liver microsome assays .
    Experimental Design : Compare pharmacokinetic profiles of fluorinated vs. non-fluorinated analogs in rodent models .

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